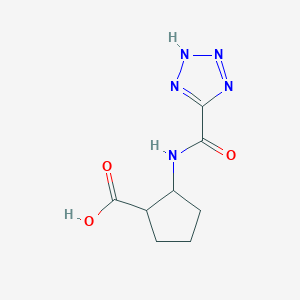

![molecular formula C15H18ClN3O4S2 B2578854 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide CAS No. 1214698-25-5](/img/structure/B2578854.png)

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

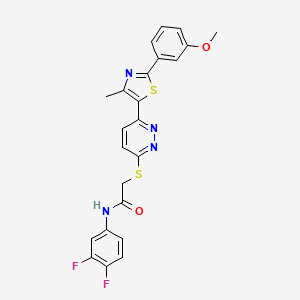

“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide” is a chemical compound. The compound is part of the benzo[d]thiazole class of compounds, which have been found to exhibit a variety of biological activities .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The compound is typically synthesized through a series of reactions involving various reagents and conditions. The yield, as well as the 1H NMR, 13C NMR, and MS data, are often reported to confirm the successful synthesis of the compound .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, and MS . These techniques provide information about the number and type of atoms in the compound, as well as their connectivity.Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its molecular structure and the types of atoms it contains. For example, the presence of a benzo[d]thiazole ring and a piperidine ring suggests that the compound may exhibit certain aromatic properties .Scientific Research Applications

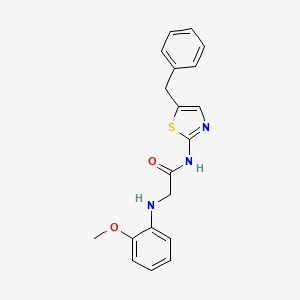

Synthesis and Pharmacological Properties

One study involves the synthesis of novel compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, aimed at evaluating their analgesic and anti-inflammatory activities. These compounds were found to inhibit cyclooxygenase enzymes (COX-1/COX-2) and displayed significant analgesic and anti-inflammatory properties, suggesting their potential as pharmaceutical agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

Another research focus involves the synthesis of pyridine derivatives, exploring their antimicrobial properties. Studies on these compounds have revealed variable and modest antimicrobial activities against certain strains of bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

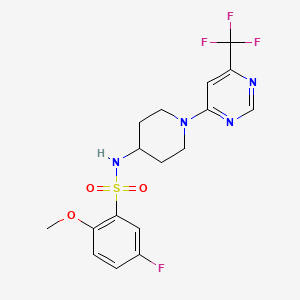

Pharmacological Activity

Benzamide derivatives have been synthesized and evaluated for their selectivity and agonistic activity towards serotonin 4 (5-HT4) receptors. These compounds were shown to enhance gastrointestinal motility, indicating their potential as prokinetic agents with reduced side effects due to selective receptor targeting (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Molecular Interactions

Research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provides insights into the molecular interactions and conformational analyses of compounds, contributing to the understanding of receptor-ligand interactions and the development of more effective pharmaceuticals (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Future Directions

The compound and its derivatives could be further explored for their potential applications in various fields. For example, benzo[d]thiazoles have been found to exhibit a variety of biological activities, suggesting that they could be developed into new drugs . Additionally, the compound could be modified to improve its properties or to create new compounds with different properties.

Properties

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O4S2/c1-23-11-7-6-9(16)13-12(11)17-15(24-13)18-14(20)10-5-3-4-8-19(10)25(2,21)22/h6-7,10H,3-5,8H2,1-2H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSUOZRGSGVXLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3CCCCN3S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2578771.png)

![6-Chloro-N-[(7-chloro-4-oxo-3H-quinazolin-2-YL)methyl]-N-propylpyridine-3-carboxamide](/img/structure/B2578772.png)

![6-Methyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2578775.png)

![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2578777.png)

![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2578784.png)

![N-benzyl-N-ethyl-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2578789.png)

![(2R,3R)-N-[(1S)-1-Cyano-2-methylpropyl]-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2578794.png)